The Rational Design of Safer 4,5-Epoxymorphinan-Based Analgesics: A Technical Guide
The Rational Design of Safer 4,5-Epoxymorphinan-Based Analgesics: A Technical Guide
Introduction: Re-engineering a Privileged Scaffold for Modern Analgesia
The 4,5-epoxymorphinan scaffold, the core structure of morphine, remains the bedrock of potent analgesia and the "gold-standard" against which new pain therapeutics are measured.[1][2] However, the profound efficacy of traditional morphinans is inextricably linked to a severe liability profile, including respiratory depression, tolerance, dependence, and constipation.[3] These adverse effects, primarily mediated by the μ-opioid receptor (MOR) in the central nervous system (CNS), have fueled a global health crisis and created an urgent need for safer, more effective analgesics.[2][4]
This technical guide provides an in-depth exploration of modern medicinal chemistry and pharmacology strategies aimed at decoupling the analgesic efficacy of the 4,5-epoxymorphinan core from its detrimental side effects. We will delve into the causality behind experimental design, from targeted synthetic modifications to sophisticated pharmacological profiling, offering a framework for the rational discovery of next-generation analgesics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of pain therapeutics.
Chapter 1: Strategic Chemical Modifications of the 4,5-Epoxymorphinan Core
The discovery of novel analgesics hinges on the strategic modification of the morphinan skeleton. Structure-activity relationship (SAR) studies have identified several key positions where chemical alterations can dramatically influence pharmacological outcomes.[5][6][7]
The Critical Role of the C14-Position: From Potency Enhancement to Profile Modulation
While naturally occurring opiates are unsubstituted at the C14 position, synthetic exploration has revealed this position to be a powerful modulator of activity.[8] The introduction of a 14-hydroxyl group, as seen in oxymorphone, is a foundational modification. Further derivatization to 14-alkoxy and 14-alkylamino groups has proven to be a particularly fruitful strategy for enhancing potency and altering the side-effect profile.[5][8]
A seminal example is 14-methoxymetopon , a derivative that exhibits extraordinary analgesic potency—up to 24,000 times that of morphine in some assays—while showing a reduced propensity to cause respiratory depression and constipation in preclinical models.[9][10] The introduction of larger arylalkyl substituents at the C14-alkoxy position can further enhance potency. For instance, 14-phenylpropoxymetopon (PPOM) is an exceptionally powerful analgesic, demonstrating potency even greater than etorphine.[11][12]
The rationale for this potency enhancement lies in the potential for these C14-substituents to engage with additional binding pockets or allosteric sites on the opioid receptor, leading to a more favorable receptor conformation for G-protein signaling.[13]
Synthesis of C14-Alkoxy Morphinans: A Representative Workflow
The synthesis of advanced C14-alkoxy morphinans like PPOM typically begins with the natural product thebaine . The following workflow illustrates a general synthetic strategy.[5][11]
Caption: Generalized synthetic workflow for 14-Phenylpropoxymetopon (PPOM) from Thebaine.
Modifications at C5, C6, and the N17-Substituent
-
C5-Substitution: The introduction of a methyl group at the C5 position (e.g., in metopon) can enhance potency. The combination of C5 and C14 modifications, as seen in 14-methoxymetopon, often leads to synergistic improvements in the pharmacological profile.[5][9] Molecular docking studies suggest that substituents at this position can influence the ligand's orientation within the binding pocket, affecting key interactions required for receptor activation.[10]
-
C6-Modifications: Alterations at the C6-carbonyl group have been extensively explored. Conversion to a hydroxyl group or its removal can impact potency and efficacy. More complex modifications, such as the introduction of glycine substituents, have been investigated to create novel opioids with high receptor affinities.[6][14]
-
N17-Substituent: The nature of the substituent on the nitrogen atom is a primary determinant of a ligand's activity as an agonist, partial agonist, or antagonist. Small alkyl groups like methyl (as in morphine) typically confer agonist properties. Larger groups, such as cyclopropylmethyl or allyl, are often associated with antagonist activity (e.g., naltrexone).[15] However, this is not a rigid rule, as the overall pharmacology is a result of the interplay between all substituents on the morphinan scaffold.
Chapter 2: Pharmacological Evaluation of Novel Analgesics
A rigorous and multi-faceted pharmacological evaluation is essential to characterize new chemical entities and validate the hypotheses behind their design. This involves a tiered approach, from initial in vitro screening to in vivo assessment of analgesia and side effects.
In Vitro Characterization: Binding and Functional Assays
Determining a compound's binding affinity (Ki) for the mu (μ), delta (δ), and kappa (κ) opioid receptors is the first step in pharmacological profiling. This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Utilize membranes from cells stably expressing the human recombinant opioid receptor of interest (e.g., CHO-hMOR cells).[16]
-
Incubation: In a 96-well plate, incubate the cell membranes (5-20 µg protein/well) with a known concentration of a selective radioligand (e.g., 0.25 nM [³H]-DAMGO for MOR) and a range of concentrations of the unlabeled test compound.[16][17]
-
Buffer System: The incubation is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 25°C for 60 minutes to reach equilibrium.[16]
-
Separation: Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.[16]
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Beyond binding, it is crucial to determine if a compound activates the receptor. The [³⁵S]GTPγS binding assay is a functional assay that measures the first step in the G-protein signaling cascade.[18]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Use membranes from cells expressing the opioid receptor of interest or from specific tissues (e.g., mouse spinal cord).[19][20]
-
Incubation Mixture: Incubate the membranes (10-25 µg protein) in an assay buffer containing MgCl₂, NaCl, EGTA, GDP (e.g., 30 µM), and a low concentration of [³⁵S]GTPγS (e.g., 0.05 nM).[19][20]
-
Agonist Stimulation: Add varying concentrations of the test agonist and incubate for 60 minutes at 30°C.[19]
-
Termination and Detection: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis: Plot the stimulated binding against the agonist concentration to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Evaluation of Analgesia
Animal models of pain are essential for determining the antinociceptive efficacy of new compounds. The hot-plate test is a widely used model for assessing centrally mediated thermal analgesia.[21][22]
Experimental Protocol: Hot-Plate Test in Mice
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus: Use a hot-plate apparatus maintained at a constant temperature (e.g., 52-55°C).[22][23]
-
Baseline Measurement: Gently place each mouse on the hot plate and record the baseline latency to a nocifensive response (e.g., hind paw licking, shaking, or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[22]
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous).
-
Post-Treatment Measurement: At specified time points after administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency.[22]
-
Data Analysis: A significant increase in response latency compared to the vehicle-treated group indicates an analgesic effect. Dose-response curves can be generated to determine the ED50 (the dose that produces a therapeutic effect in 50% of the population).
Other relevant in vivo assays include the tail-flick test for spinal reflex analgesia and the acetic acid-induced writhing test for inflammatory pain.[12]
Chapter 3: Advanced Strategies for Mitigating Side Effects
The ultimate goal is to design ligands that selectively activate the analgesic pathways while avoiding those that mediate adverse effects. Two key strategies are the development of biased agonists and peripherally restricted compounds.
Biased Agonism: Separating G-Protein and β-Arrestin Signaling
The classical model of GPCR signaling involves both G-protein activation (believed to be responsible for analgesia) and β-arrestin recruitment (implicated in side effects like respiratory depression and tolerance).[24][25] A "biased agonist" is a ligand that preferentially activates one pathway over the other.[24] The development of G-protein biased MOR agonists is a major focus of current research.[26]
Experimental Protocol: β-Arrestin Recruitment Assay (PathHunter®)
-
Cell Line: Use an engineered cell line, such as CHO-K1, that co-expresses the μ-opioid receptor tagged with a small enzyme fragment (ProLink) and β-arrestin tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).[1][27]
-
Agonist Stimulation: Upon agonist binding to the receptor, β-arrestin is recruited to the intracellular domain of the receptor.
-
Enzyme Complementation: This recruitment brings the two enzyme fragments into close proximity, forming an active β-galactosidase enzyme.[1][28]
-
Chemiluminescent Detection: The active enzyme hydrolyzes a substrate, generating a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[27]
-
Data Analysis: Generate concentration-response curves to determine the EC50 and Emax for β-arrestin recruitment. By comparing these values to those obtained from the [³⁵S]GTPγS assay, a "bias factor" can be calculated to quantify the ligand's preference for either the G-protein or β-arrestin pathway.[29]
Caption: Signaling pathway of a G-protein biased MOR agonist.
Peripheral Restriction: Confining Action to the Periphery
Many types of pain, particularly inflammatory and visceral pain, have a significant peripheral component. By designing opioid agonists that cannot cross the blood-brain barrier (BBB), it is possible to achieve analgesia by acting on peripheral opioid receptors without causing CNS-mediated side effects.[4]
Medicinal chemistry strategies to achieve peripheral restriction include:
-
Increasing Polarity: The addition of highly polar or ionizable groups (e.g., quaternary ammonium salts, zwitterionic groups like amino acids) can significantly reduce a molecule's ability to passively diffuse across the lipophilic BBB.[4]
-
Increasing Molecular Size and Hydrophilicity: Larger, more water-soluble molecules are less likely to penetrate the CNS.
The development of peripherally restricted kappa-opioid receptor (KOR) agonists has also shown promise for treating visceral pain without the central side effects associated with KOR activation.[3][30]
Chapter 4: Data Synthesis and Future Directions
The rational design of safer 4,5-epoxymorphinan-based analgesics requires a deep understanding of the SAR and the application of advanced pharmacological tools. The data below summarizes the profiles of key illustrative compounds.
Table 1: Comparative Pharmacological Data of Selected 4,5-Epoxymorphinan Derivatives
| Compound | 5-Position | 14-Position | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | Analgesic Potency (Hot-Plate ED50, mg/kg, s.c.) vs. Morphine | Reference(s) |
| Morphine | H | H | ~1-10 | ~30-50 | ~50-100 | 1x | [9][10] |
| Oxymorphone | H | OH | ~0.2-0.5 | ~5-10 | ~20-40 | ~10x | [9] |
| 14-O-Methyloxymorphone | H | OMe | 0.15 | 13.9 | 10.6 | ~400x | [9] |
| 14-Methoxymetopon | Me | OMe | 0.31 | 38.6 | 31.2 | ~540x | [9][10] |
| 14-Phenylpropoxymetopon (PPOM) | Me | O(CH₂)₃Ph | 0.05 | 0.16 | 0.12 | >10,000x | [10][11][12] |
Note: Ki and ED50 values are approximate and can vary based on specific assay conditions.
The future of 4,5-epoxymorphinan-based analgesic discovery lies in the integration of these strategies. The development of peripherally restricted, G-protein biased agonists represents a particularly promising avenue. Furthermore, advances in computational chemistry and structural biology, including the cryo-EM structures of opioid receptors, will continue to refine our understanding of ligand-receptor interactions and enable more precise, structure-based drug design.[13][31] By leveraging these powerful tools, the scientific community can continue to engineer the remarkable analgesic properties of the morphinan scaffold into safer and more effective medicines for the millions of patients who suffer from severe pain.
References
-
Spetea, M., Asim, M. F., & Schmidhammer, H. (2012). Development of 5-Substituted N-Methylmorphinan-6-ones as Potent Opioid Analgesics with Improved Side-Effect Profile. Molecules, 17(4), 4597–4619. [Link]
-
Eurofins DiscoverX. (n.d.). PathHunter® Human OPRM1 (Opioid mu) β-Arrestin Cell-Based Assay Kit (CHO-K1). Retrieved from [Link]
-
Schütz, J., Spetea, M., Koch, M., Aceto, M. D., Harris, L. S., Coop, A., & Schmidhammer, H. (2003). Synthesis and Biological Evaluation of 14-Alkoxymorphinans. 20. 14-Phenylpropoxymetopon: An Extremely Powerful Analgesic. Journal of Medicinal Chemistry, 46(19), 4182–4187. [Link]
-
Lattanzi, R., Spetea, M., Schüllner, F., Rief, S. B., Krassnig, R., Negri, L., & Schmidhammer, H. (2011). Synthesis and Pharmacological Activities of 6-Glycine Substituted 14-Phenylpropoxymorphinans, a Novel Class of Opioids with High Opioid Receptor Affinities and Antinociceptive Potencies. Journal of Medicinal Chemistry, 54(4), 1199–1207. [Link]
-
Wang, D., Liu, Y., Lu, J., Wu, L., Zhang, Y., & Chen, J. Z. (2021). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules, 26(15), 4478. [Link]
-
Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445–451. [Link]
-
Schütz, J., Spetea, M., Koch, M., Aceto, M. D., Harris, L. S., Coop, A., & Schmidhammer, H. (2003). Synthesis and biological evaluation of 14-alkoxymorphinans. 20. 14-phenylpropoxymetopon: an extremely powerful analgesic. Journal of Medicinal Chemistry, 46(19), 4182–4187. [Link]
-
Wulsten, D., Meiler, J., & Laug, L. (2014). Synthesis and pharmacological evaluation of 5-pyrrolidinylquinoxalines as a novel class of peripherally restricted κ-opioid receptor agonists. Journal of Medicinal Chemistry, 57(15), 6461–6475. [Link]
-
Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451. [Link]
-
Portoghese, P. S., Larson, D. L., Sayre, L. M., Fries, D. S., & Takemori, A. E. (1980). Opioid agonist and antagonist activities of peripherally selective derivatives of naltrexamine and oxymorphamine. Journal of Medicinal Chemistry, 23(3), 233–234. [Link]
-
Sgro, S., & Sitte, H. H. (2007). σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. Molecular Pharmacology, 72(4), 996–1005. [Link]
-
Stavitskaya, L., & Coop, A. (2011). Most recent developments and modifications of 14-alkylamino and 14-alkoxy-4,5-epoxymorphinan derivatives. Mini reviews in medicinal chemistry, 11(12), 1002–1008. [Link]
-
Madia, P. A., Yoburn, B. C., & Billington, C. J. (2012). [35S]GTPγS binding and opioid tolerance and efficacy in mouse spinal cord. Pharmacology, Biochemistry and Behavior, 101(2), 155–165. [Link]
-
Schütz, J., Spetea, M., Koch, M., Aceto, M. D., Harris, L. S., Coop, A., & Schmidhammer, H. (2003). Synthesis and Biological Evaluation of 14-Alkoxymorphinans. 20. 14-Phenylpropoxymetopon: An Extremely Powerful Analgesic. Journal of Medicinal Chemistry, 46(19), 4182-4187. [Link]
-
Balboni, G., et al. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. International Journal of Molecular Sciences, 21(24), 9679. [Link]
-
Spetea, M., Eans, S. O., Gergely, S., & Schmidhammer, H. (2021). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules, 26(18), 5650. [Link]
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]
-
Kenakin, T. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Kumar, V., Guo, D., Cassel, J. A., Daubert, J. D., Dehaven, R. N., Dehaven-Hudkins, D. L., ... & Maycock, A. L. (2005). Synthesis and evaluation of novel peripherally restricted kappa-opioid receptor agonists. Bioorganic & medicinal chemistry letters, 15(4), 1091–1095. [Link]
-
Asong, J. A., Khan, A. A., & Khan, I. (2014). In-Vivo Models for Management of Pain. Journal of Biosciences and Medicines, 2(4), 1-8. [Link]
-
Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353–1363. [Link]
-
Eurofins DiscoverX. (n.d.). PathHunter® eXpress OPRM1 CHO-K1 β-Arrestin GPCR Assay. Retrieved from [Link]
-
Cong, X., Campomanes, P., Kless, A., Schapitz, I., Wagener, M., Koch, T., ... & Carloni, P. (2015). Structural Determinants for the Binding of Morphinan Agonists to the μ-Opioid Receptor. PLoS ONE, 10(8), e0135998. [Link]
-
Spetea, M., et al. (2017). Synthesis, Pharmacology, and Molecular Docking Studies on 6-Desoxo-N-methylmorphinans as Potent μ-Opioid Receptor Agonists. Journal of Medicinal Chemistry, 60(21), 8873-8886. [Link]
-
Balboni, G., et al. (2020). Ligand induced β-arrestin 2 recruitment in CHO-K1 OPRM1 β-arrestin 2 expressing cells by EM-1, C-33, and F-81. [Diagram]. ResearchGate. [Link]
-
Spetea, M., et al. (2017). Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists. ACS Chemical Neuroscience, 8(11), 2534-2545. [Link]
-
Pasternak, G. W. (2014). Selected 4,5a-epoxymorphinan compounds. ResearchGate. [Link]
-
Lewis, J. W., et al. (2012). Fumaroylamino-4,5-epoxymorphinans and related opioids with irreversible μ opioid receptor antagonist effects. Journal of Medicinal Chemistry, 55(22), 9845–9854. [Link]
-
Zhang, Y., et al. (2015). 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion. Biochemical and Biophysical Research Communications, 467(4), 742-747. [Link]
-
Dumitrascuta, M., et al. (2020). Examples of opioid morphinans. [Diagram]. ResearchGate. [Link]
-
Chen, X. T., et al. (2016). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. Journal of Medicinal Chemistry, 59(24), 11097-11108. [Link]
-
Wulsten, D., et al. (2014). Synthesis and Pharmacological Evaluation of 5-Pyrrolidinylquinoxalines as a Novel Class of Peripherally Restricted kappa-Opioid Receptor Agonists. ResearchGate. [Link]
-
Wikipedia. (n.d.). Morphinan. Retrieved from [Link]
-
Schmid, C. L., et al. (2017). Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors. Medicinal Research Reviews, 37(6), 1555-1590. [Link]
-
Bedini, A., Cuna, E., Baiula, M., & Spampinato, S. (2022). Quantitative Systems Pharmacology and Biased Agonism at Opioid Receptors: A Potential Avenue for Improved Analgesics. International Journal of Molecular Sciences, 23(9), 5114. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
Pérez-Benito, L., et al. (2025). Toward Predictive Models of Biased Agonists of the Mu Opioid Receptor. Journal of Chemical Information and Modeling. [Link]
-
Shahoseini, S., et al. (2021). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. DARU Journal of Pharmaceutical Sciences, 29(1), 163-170. [Link]
-
Dumitrascuta, M., et al. (2021). Design, synthesis and pharmacological evaluation of novel fluorescent ligands for the mu-opioid receptor. ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Guide to Pharmacology & ChEMBL. (n.d.). DAMGO [Ligand Id: 1647] activity data. Retrieved from [Link]
Sources
- 1. PathHunter® Human OPRM1 (Opioid mu) β-Arrestin Stable Cell Line Assay (CHO-K1) [discoverx.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological evaluation of 5-pyrrolidinylquinoxalines as a novel class of peripherally restricted κ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid agonist and antagonist activities of peripherally selective derivatives of naltrexamine and oxymorphamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 5-Substituted N-Methylmorphinan-6-ones as Potent Opioid Analgesics with Improved Side-Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Synthesis and biological evaluation of 14-alkoxymorphinans. 20. 14-phenylpropoxymetopon: an extremely powerful analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fumaroylamino-4,5-epoxymorphinans and related opioids with irreversible μ opioid receptor antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assay in Summary_ki [bindingdb.org]
- 17. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. dol.inf.br [dol.inf.br]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. In-Vivo Models for Management of Pain [scirp.org]
- 24. 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative Systems Pharmacology and Biased Agonism at Opioid Receptors: A Potential Avenue for Improved Analgesics [cris.unibo.it]
- 26. Toward Predictive Models of Biased Agonists of the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PathHunter® eXpress OPRM1 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 28. Assay in Summary_ki [bindingdb.org]
- 29. scispace.com [scispace.com]
- 30. Synthesis and evaluation of novel peripherally restricted kappa-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Structural Determinants for the Binding of Morphinan Agonists to the μ-Opioid Receptor | PLOS One [journals.plos.org]
